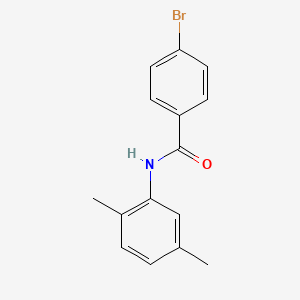![molecular formula C11H6Cl2N2S B2982498 2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile CAS No. 730951-49-2](/img/structure/B2982498.png)
2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Photochemical Properties
- Research has shown that irradiation of compounds similar to 2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile in acetonitrile can lead to the formation of corresponding thiazoles and benzonitriles. This indicates potential photochemical applications (Suzuki et al., 1976).
Electrochemical Studies
- A study utilizing a similar compound in electrochemical copolymerization highlighted its potential in developing materials with lower oxidation potentials and higher optical contrasts. This suggests its applicability in material sciences and electrochemistry (Soylemez et al., 2015).
Synthesis of Fused Heterocyclic Derivatives
- The compound has been used in the synthesis of fused heterocyclic derivatives showing anti-tumor activities. This application is significant in medicinal chemistry and pharmaceutical research (Wardakhan et al., 2011).
Catalysis and Chemical Transformations
- In the field of catalysis, studies have demonstrated its use in tandem aza-Piancatelli rearrangement reactions, which are useful for synthesizing various chemical compounds (Reddy et al., 2012).
Complex Formation and Reactivity
- Research involving Re(I) tricarbonyl complexes in acetonitrile revealed insights into solvent-dependent ligand substitution, which is vital for understanding the reactivity of such compounds in various solvents (Stout et al., 2020).
Polymerization and Material Properties
- A study focused on the polymerization of thiophene derivatives in acetonitrile, suggesting the potential use of this compound in the synthesis of polymers with high electrical conductivity (Jeon et al., 2010).
Chemotherapy Against Tropical Diseases
- Complexes prepared with similar compounds in acetonitrile have been evaluated for activity against Trypanosoma cruzi, indicating potential applications in developing treatments for tropical diseases (Navarro et al., 2000).
Antibacterial and Antimycobacterial Activity
- The synthesis of functionalized thiazole frameworks with this compound has shown promising antibacterial and antimycobacterial activities, highlighting its significance in the development of new antimicrobial agents (Belveren et al., 2017).
作用機序
Target of Action
Compounds containing a thiazole ring, such as this one, are known to interact with various biological systems .
Mode of Action
Thiazole-containing molecules are known to behave unpredictably when they enter physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole-containing compounds have been found in many biologically active compounds, suggesting a wide range of potential interactions .
Pharmacokinetics
The compound’s molecular weight is 26914974 , which could influence its pharmacokinetic properties.
Result of Action
Thiazole-containing compounds are known for their diverse pharmacological effects .
Action Environment
The compound’s solubility in water, alcohol, and ether could potentially be influenced by environmental conditions.
生化学分析
Biochemical Properties
Thiazoles, the class of compounds it belongs to, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the thiazole molecule .
Cellular Effects
Thiazoles have been found to exhibit diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor effects . These effects are likely mediated through interactions with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazoles are known to have varying effects over time, depending on their stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Thiazoles have been studied in animal models, and their effects can vary with dosage .
Metabolic Pathways
Thiazoles are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Thiazoles are known to interact with various transporters and binding proteins .
Subcellular Localization
Thiazoles are known to be localized to specific compartments or organelles based on targeting signals or post-translational modifications .
特性
IUPAC Name |
2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2S/c12-7-1-2-8(9(13)5-7)10-6-16-11(15-10)3-4-14/h1-2,5-6H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZAJQGVLUIXOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2982416.png)
![5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2982417.png)
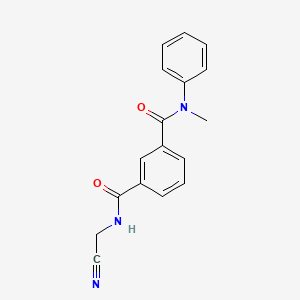
![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2982421.png)
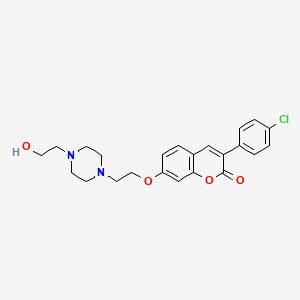
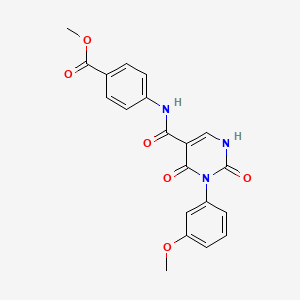
![N-(3-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2982426.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2982430.png)
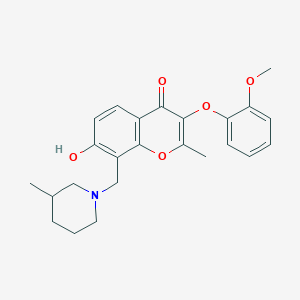

![3-nitro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2982433.png)
![8-(4-ethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2982436.png)
